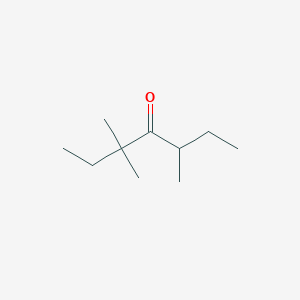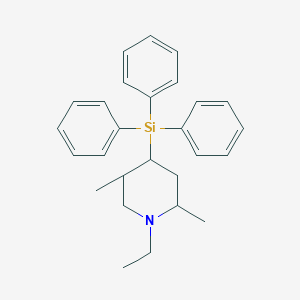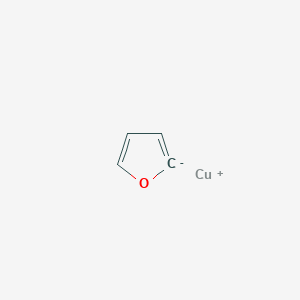
copper(1+);2H-furan-2-ide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper(1+);2H-furan-2-ide is a coordination compound where copper is in the +1 oxidation state and is coordinated with the 2H-furan-2-ide ligand
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of copper(1+);2H-furan-2-ide typically involves the reaction of copper(I) salts with furan derivatives. One common method is the reaction of copper(I) chloride with 2H-furan-2-ide in the presence of a suitable solvent such as acetonitrile. The reaction is usually carried out under an inert atmosphere to prevent oxidation of copper(I) to copper(II).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
Copper(1+);2H-furan-2-ide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to copper(II) species.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: Ligand exchange reactions where the furan ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange can be facilitated by using excess ligands or by changing the solvent.
Major Products Formed
Oxidation: Copper(II) complexes with various ligands.
Reduction: Copper metal or lower oxidation state copper complexes.
Substitution: New copper complexes with different ligands.
Aplicaciones Científicas De Investigación
Copper(1+);2H-furan-2-ide has several scientific research applications:
Catalysis: It is used as a catalyst in organic synthesis, particularly in cycloaddition reactions and coupling reactions.
Materials Science: The compound is explored for its potential in creating conductive materials and as a component in electronic devices.
Medicinal Chemistry: Research is ongoing to investigate its potential as an anticancer agent and its role in drug delivery systems.
Environmental Chemistry: It is studied for its ability to degrade environmental pollutants through catalytic processes.
Mecanismo De Acción
The mechanism of action of copper(1+);2H-furan-2-ide involves its ability to coordinate with various substrates and facilitate chemical transformations. The copper center can undergo redox changes, which are crucial for its catalytic activity. The furan ligand can also participate in π-π interactions and hydrogen bonding, enhancing the compound’s reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Copper(1+);2H-thiophene-2-ide: Similar structure but with a sulfur atom instead of oxygen.
Copper(1+);2H-pyrrole-2-ide: Contains a nitrogen atom in the ring.
Copper(1+);benzene-1,2-diol: A copper complex with a diol ligand.
Uniqueness
Copper(1+);2H-furan-2-ide is unique due to the presence of the oxygen atom in the furan ring, which imparts different electronic properties compared to sulfur or nitrogen-containing analogs. This difference in electronic properties can lead to variations in reactivity and selectivity in catalytic processes.
Propiedades
Número CAS |
39838-95-4 |
|---|---|
Fórmula molecular |
C4H3CuO |
Peso molecular |
130.61 g/mol |
Nombre IUPAC |
copper(1+);2H-furan-2-ide |
InChI |
InChI=1S/C4H3O.Cu/c1-2-4-5-3-1;/h1-3H;/q-1;+1 |
Clave InChI |
SXGKLHYQQVGNAY-UHFFFAOYSA-N |
SMILES canónico |
C1=CO[C-]=C1.[Cu+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![11-(2-Nitropropan-2-yl)-5,11-dihydro-6h-dibenzo[b,e]azepin-6-one](/img/structure/B14667212.png)

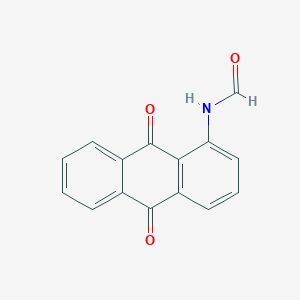



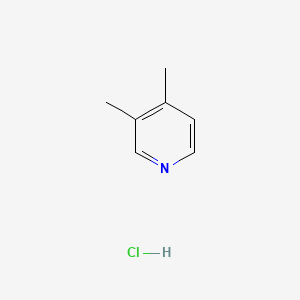
![6,7-Dioxabicyclo[3.2.1]octane](/img/structure/B14667261.png)
